3-Ethylheptanenitrile

Description

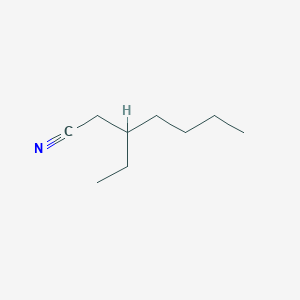

3-Ethylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure consists of a seven-carbon heptane backbone substituted with an ethyl group (-CH₂CH₃) at the third carbon and a nitrile (-CN) functional group. Aliphatic nitriles generally exhibit moderate polarity, volatility, and reactivity, with applications in organic synthesis, pharmaceuticals, and specialty chemicals .

Properties

CAS No. |

2571-05-3 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3-ethylheptanenitrile |

InChI |

InChI=1S/C9H17N/c1-3-5-6-9(4-2)7-8-10/h9H,3-7H2,1-2H3 |

InChI Key |

SNZMXYKDANOXRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Heptanenitrile (C₇H₁₃N)

- Boiling Point : ~196°C (estimated for C₇ chain length).

- Reactivity : Undergoes typical nitrile reactions (e.g., hydrolysis to carboxylic acids).

- Key Difference : The absence of branching in heptanenitrile results in higher boiling points compared to branched isomers like this compound, which likely has a lower boiling point due to reduced intermolecular forces .

3-Methylheptanenitrile (C₈H₁₅N)

- Structure : Branched nitrile with a methyl group at the third carbon.

- Molecular Weight : 125.21 g/mol.

3-Thiopheneacetonitrile (C₆H₅NS)

- Structure : Aromatic nitrile with a thiophene ring ().

- Molecular Weight : 123.17 g/mol.

- Boiling Point : ~250°C (higher due to aromaticity).

- Reactivity : The thiophene ring enables electrophilic substitution reactions, unlike aliphatic nitriles. This compound is used in heterocyclic synthesis, whereas this compound is more suited to aliphatic transformations .

Functional Analogues

Acetonitrile (C₂H₃N)

- Structure : Simplest nitrile, with a two-carbon chain.

- Boiling Point : 81.6°C.

- Applications : Widely used as a solvent in HPLC and organic synthesis.

- Comparison : this compound’s longer chain and branching reduce volatility and increase lipophilicity, making it less ideal as a solvent but more useful in hydrophobic media .

Benzonitrile (C₇H₅N)

- Structure : Aromatic nitrile with a benzene ring.

- Boiling Point : 191°C.

- Reactivity : Stabilized by resonance, making it less reactive toward nucleophiles than aliphatic nitriles.

- Key Difference : this compound lacks aromatic stabilization, rendering it more reactive in hydrolysis and reduction reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.